CH401 Contains Three Distinct Epitope Classes (B-Cell, CD4⁺, CD8⁺) Versus a Single CD8⁺ Epitope in E75
Epitope mapping with multiple antigen peptides (MAPs) confirmed that CH401 contains the B-cell epitope N:167–175 recognized by the CH401 monoclonal antibody, while immunization studies further demonstrated the presence of functional CD4⁺ and CD8⁺ T-cell epitopes within the full 20-mer sequence (N:163–182) [1]. By contrast, the widely used comparator E75 (HER2 369–377) is a minimal 9-mer restricted to a single HLA-A2/A3 CD8⁺ T-cell epitope and lacks B-cell or CD4⁺ T-helper epitopes [2]. CH401 thus elicits both IgG humoral immunity and Th1-biased cellular immunity from a single peptide entity, a combinatorial capacity not achievable with E75 alone [1][2].
| Evidence Dimension | Number and type of functional epitopes per peptide molecule |
|---|---|
| Target Compound Data | 1 B-cell epitope + 1 CD4⁺ T-helper epitope + 1 CD8⁺ T-cell epitope (all validated experimentally) [1] |
| Comparator Or Baseline | E75 (nelipepimut-S): 1 CD8⁺ T-cell epitope only; no B-cell or CD4⁺ T-helper epitope [2] |
| Quantified Difference | CH401: 3 epitope classes; E75: 1 epitope class. CH401 uniquely combines humoral and cellular epitope targeting in a single sequence. |
| Conditions | Epitope mapping by ELISA using HER2/neu peptide libraries and MAPs; functional T-cell assays in BALB/c splenocyte cultures. |
Why This Matters
For procurement decisions, this means CH401 is the appropriate choice for studies requiring simultaneous induction of antigen-specific antibodies and polyfunctional T-cells, eliminating the need to purchase and formulate multiple peptides.
- [1] Miyako H, Kametani Y, Katano I, et al. Antitumor Effect of New HER2 Peptide Vaccination Based on B Cell Epitope. Anticancer Research. 2011;31(10):3361-3368. PMID: 21965747. View Source
- [2] Peoples GE, Gurney JM, Hueman MT, et al. Clinical trial results of a HER2/neu (E75) vaccine to prevent recurrence in high-risk breast cancer patients. Journal of Clinical Oncology. 2005;23(30):7536-7545. doi:10.1200/JCO.2005.03.047. View Source
